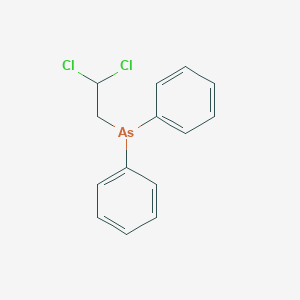

2,2-Dichloroethyl(diphenyl)arsane

Beschreibung

2,2-Dichloroethyl(diphenyl)arsane is an organoarsenic compound characterized by a central arsenic atom bonded to two phenyl groups, one dichloroethyl group (Cl₂CH₂CH₂-), and a lone pair of electrons. The dichloroethyl and diphenyl substituents likely influence its reactivity, stability, and toxicity compared to simpler arsenic derivatives.

Eigenschaften

Molekularformel |

C14H13AsCl2 |

|---|---|

Molekulargewicht |

327.1 g/mol |

IUPAC-Name |

2,2-dichloroethyl(diphenyl)arsane |

InChI |

InChI=1S/C14H13AsCl2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |

InChI-Schlüssel |

HBZFYWKDGARXDM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[As](CC(Cl)Cl)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethyl(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 2,2-dichloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2,2-Dichloroethyl(diphenyl)arsane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction is monitored closely to maintain consistent quality and to minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloroethyl(diphenyl)arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

Substitution: The chlorine atoms in the 2,2-dichloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, reduced arsenic species, and substituted derivatives of 2,2-Dichloroethyl(diphenyl)arsane.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloroethyl(diphenyl)arsane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2,2-Dichloroethyl(diphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between 2,2-Dichloroethyl(diphenyl)arsane and related compounds:

Key Observations:

Substituent Effects: The dichloroethyl group in 2,2-Dichloroethyl(diphenyl)arsane introduces electron-withdrawing Cl atoms, increasing electrophilicity at the arsenic center compared to purely phenyl-substituted analogs like Adamsite. This could enhance reactivity in nucleophilic substitution reactions. Adamsite’s tricyclic phenarsazine structure confers stability and volatility, making it suitable for aerosolized dispersal .

Toxicity Profiles :

- Adamsite acts as a sternutatory (sneezing/vomiting) agent due to its interaction with mucous membranes . The dichloroethyl analog’s toxicity is undefined in the evidence, but chlorine and arsenic synergism may elevate risks of cellular apoptosis or DNA damage.

- The lead-arsenic hybrid compound (CAS 89901-39-3) introduces Pb toxicity (neurotoxicity) alongside arsenic, complicating its environmental and health impacts .

Applications: Adamsite has well-documented military use, whereas 2,2-Dichloroethyl(diphenyl)arsane may serve as a precursor for pesticides or ligands in catalysis, akin to other diarylarsines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.